molecular formula C9H6INO B1610386 3-iodoquinolin-8-ol CAS No. 497084-48-7

3-iodoquinolin-8-ol

Cat. No.: B1610386
CAS No.: 497084-48-7
M. Wt: 271.05 g/mol
InChI Key: IFMHKXXFNZUDSZ-UHFFFAOYSA-N
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Description

3-iodoquinolin-8-ol: is a derivative of quinolin-8-ol, where an iodine atom is substituted at the third position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling iodine and other reagents.

Chemical Reactions Analysis

Types of Reactions: 3-iodoquinolin-8-ol can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group at the eighth position can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of quinolin-8-ol with different functional groups replacing the iodine atom.

Scientific Research Applications

Chemistry: 3-iodoquinolin-8-ol is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology and Medicine: The compound has been investigated for its antimicrobial properties, including antibacterial and antifungal activities. It is also studied for its potential use in treating diseases such as Alzheimer’s, due to its ability to chelate metal ions like copper and zinc .

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex aromatic structures.

Mechanism of Action

The precise mechanism of action of 3-iodoquinolin-8-ol is not fully understood. it is believed to exert its effects through the chelation of metal ions, which can disrupt essential biological processes in microorganisms. This chelation ability also makes it a candidate for research in neurodegenerative diseases, where metal ion imbalance plays a role .

Comparison with Similar Compounds

Uniqueness: 3-iodoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

497084-48-7

Molecular Formula

C9H6INO

Molecular Weight

271.05 g/mol

IUPAC Name

3-iodoquinolin-8-ol

InChI

InChI=1S/C9H6INO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H

InChI Key

IFMHKXXFNZUDSZ-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=CN=C2C(=C1)O)I

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)O)I

Origin of Product

United States

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